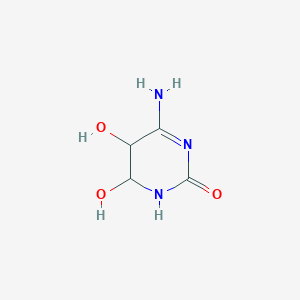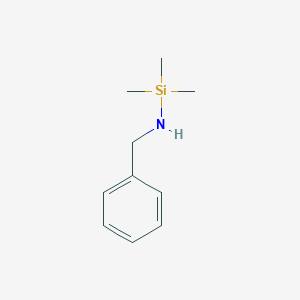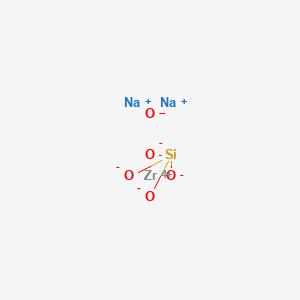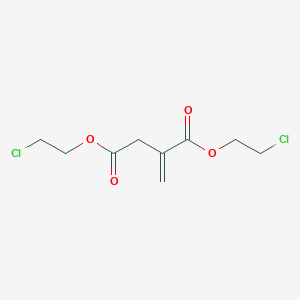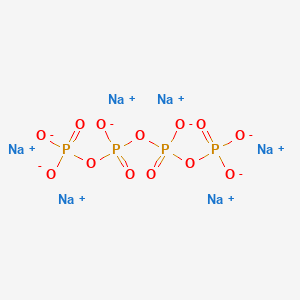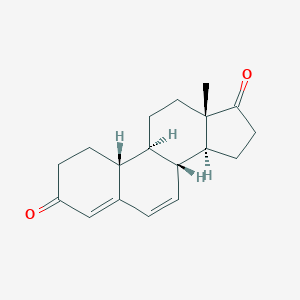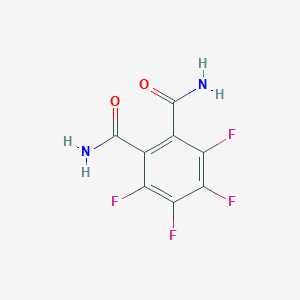
1,5-Naphthalenedisulfonic acid, sodium salt
描述
1,5-Naphthalenedisulfonic acid, sodium salt is an organic compound with the chemical formula C10H6Na2O6S2. It is commonly known as Acid Orange 7 and is widely used in various industries such as textile, paper, and leather. The compound is also used in scientific research as a pH indicator and a fluorescent probe.
作用机制
The mechanism of action of 1,5-Naphthalenedisulfonic acid, sodium salt is based on its ability to bind to biological molecules such as proteins and nucleic acids. The compound is known to bind to the hydrophobic regions of proteins and has been reported to induce protein aggregation. This property has been exploited in the development of protein aggregation inhibitors for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Biochemical and Physiological Effects
1,5-Naphthalenedisulfonic acid, sodium salt has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. The compound has also been shown to induce apoptosis, a process of programmed cell death, in various cancer cell lines. Additionally, it has been reported to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
The advantages of using 1,5-Naphthalenedisulfonic acid, sodium salt in lab experiments include its strong fluorescent emission, pH sensitivity, and ability to bind to biological molecules. However, the compound has some limitations, including its potential toxicity and the need for careful handling and disposal.
未来方向
There are several future directions for the use of 1,5-Naphthalenedisulfonic acid, sodium salt in scientific research. One area of interest is the development of protein aggregation inhibitors for the treatment of neurodegenerative diseases. Another area of research is the development of fluorescent probes for imaging and detection of biological molecules. Additionally, the compound's anti-inflammatory and antioxidant properties make it a potential candidate for the development of new drugs for the treatment of various diseases.
Conclusion
In conclusion, 1,5-Naphthalenedisulfonic acid, sodium salt is a versatile compound that has numerous applications in various industries and scientific research. Its ability to bind to biological molecules and its strong fluorescent emission make it a valuable tool in the study of biological processes. However, its potential toxicity and the need for careful handling and disposal must be taken into consideration. The compound's numerous biochemical and physiological effects make it a promising candidate for the development of new drugs for the treatment of various diseases.
科学研究应用
1,5-Naphthalenedisulfonic acid, sodium salt is extensively used in scientific research as a pH indicator and a fluorescent probe. The compound has a strong fluorescent emission at 520 nm when excited at 480 nm, making it useful in various applications such as imaging and detection of biological molecules. It is also used as a pH indicator in biochemical assays and has been used to study the pH-dependent conformational changes of proteins.
属性
CAS 编号 |
14455-34-6 |
|---|---|
产品名称 |
1,5-Naphthalenedisulfonic acid, sodium salt |
分子式 |
C10H7NaO6S2 |
分子量 |
310.3 g/mol |
IUPAC 名称 |
sodium;5-sulfonaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H8O6S2.Na/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;/h1-6H,(H,11,12,13)(H,14,15,16);/q;+1/p-1 |
InChI 键 |
KUCYYPJWOURRRA-UHFFFAOYSA-M |
手性 SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)O.[Na+] |
SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)O.[Na+] |
规范 SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)O.[Na+] |
其他 CAS 编号 |
14455-34-6 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


